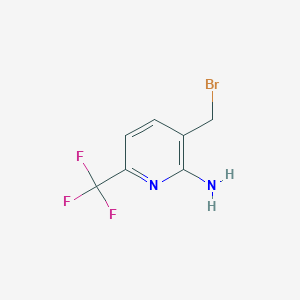

2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine

Description

Molecular Geometry and Bonding Analysis

The molecular structure of 2-amino-3-bromomethyl-6-(trifluoromethyl)pyridine exhibits a planar pyridine ring system with three distinct substituent groups positioned at the 2-, 3-, and 6-positions. The compound possesses the molecular formula C7H6BrF3N2 with a molecular weight of 255.03 grams per mole, establishing it as a moderately sized heterocyclic molecule. The pyridine ring maintains its characteristic aromatic nature with a nitrogen atom contributing to the six-membered ring structure, while the sp2 hybridization of carbon atoms ensures planarity across the aromatic system.

The amino group at the 2-position demonstrates typical primary amine characteristics with two hydrogen atoms bonded to the nitrogen center. This positioning creates an ortho relationship with the bromomethyl substituent, potentially influencing the electronic distribution within the ring system. The bromomethyl group (-CH2Br) extends from the 3-position, introducing both steric bulk and significant electronegativity through the bromine atom. The carbon-bromine bond length typically measures approximately 1.94 Angstroms, characteristic of single bonds between carbon and bromine atoms in organic molecules.

The trifluoromethyl group (-CF3) occupies the 6-position, creating a meta relationship with the amino group and an ortho relationship with the pyridine nitrogen. The three carbon-fluorine bonds within this group exhibit bond lengths of approximately 1.33 Angstroms, significantly shorter than typical carbon-halogen bonds due to the small atomic radius of fluorine. The tetrahedral geometry around the carbon atom in the trifluoromethyl group contrasts with the planar aromatic system, creating a three-dimensional molecular architecture.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C7H6BrF3N2 | |

| Molecular Weight | 255.03 g/mol | |

| InChI Key | HAVFUNWERUCGBB-UHFFFAOYSA-N | |

| SMILES | C1=CC(=NC(=C1CBr)N)C(F)(F)F |

Electronic Structure and Substituent Effects

The electronic structure of 2-amino-3-bromomethyl-6-(trifluoromethyl)pyridine reflects the complex interplay between electron-donating and electron-withdrawing substituents attached to the pyridine ring system. The amino group at the 2-position functions as an electron-donating substituent through resonance effects, contributing electron density to the aromatic ring through its lone pair of electrons. This donation occurs primarily through mesomeric effects, where the nitrogen lone pair participates in the delocalized pi-electron system of the pyridine ring.

In contrast, the trifluoromethyl group at the 6-position serves as a powerful electron-withdrawing substituent, significantly influencing the electronic distribution within the molecular framework. The three fluorine atoms create a strong inductive effect that withdraws electron density from the aromatic system, stabilizing negative charge development and affecting the nucleophilicity of various positions on the ring. The electron-withdrawing nature of the trifluoromethyl group also enhances the electrophilic character of the pyridine nitrogen, potentially affecting coordination chemistry and hydrogen bonding interactions.

The bromomethyl substituent at the 3-position introduces additional complexity to the electronic structure through both inductive and potential resonance effects. The bromine atom, while less electronegative than fluorine, still exhibits significant electron-withdrawing characteristics that influence the charge distribution within the molecule. The methyl linker between the bromine and the aromatic ring moderates these effects compared to direct attachment of bromine to the ring system.

The combination of these diverse substituent effects creates regions of varying electron density across the molecular surface. The amino nitrogen represents a site of high electron density suitable for hydrogen bonding or coordination interactions, while the pyridine nitrogen experiences reduced electron density due to the electron-withdrawing effects of the trifluoromethyl group. The bromomethyl carbon becomes electrophilic due to the electron-withdrawing nature of bromine, making it susceptible to nucleophilic substitution reactions.

Comparative Analysis with Related Pyridine Derivatives

Comparison with structurally related pyridine derivatives reveals significant insights into the unique properties of 2-amino-3-bromomethyl-6-(trifluoromethyl)pyridine. The isomeric compound 2-amino-3-bromomethyl-5-(trifluoromethyl)pyridine, which differs only in the position of the trifluoromethyl group, demonstrates altered electronic properties due to the changed substitution pattern. In this isomer, the trifluoromethyl group occupies the 5-position rather than the 6-position, creating different electronic interactions with both the amino group and the pyridine nitrogen.

The positional change from 6- to 5-substitution significantly affects the molecular geometry and electronic distribution. When the trifluoromethyl group resides at the 5-position, it maintains a meta relationship with both the amino group and the pyridine nitrogen, contrasting with the 6-substituted isomer where it exhibits an ortho relationship with the pyridine nitrogen. This geometric difference influences the overall dipole moment of the molecule and affects intermolecular interactions in crystalline or solution phases.

Examination of 3-amino-2-bromo-6-(trifluoromethyl)pyridine provides additional comparative insights, particularly regarding the effects of bromine substitution directly on the aromatic ring versus methyl-linked bromine. The direct attachment of bromine to the ring system in this compound creates stronger electronic interactions compared to the bromomethyl linkage, resulting in more pronounced effects on the aromatic pi-electron system. The molecular weight of this compound (241.01 grams per mole) differs from the target compound, reflecting the absence of the methyl linker group.

The presence of both electron-donating and electron-withdrawing groups in these compounds creates unique reactivity patterns that distinguish them from simpler pyridine derivatives. The amino group enhances nucleophilicity at certain positions while the trifluoromethyl group reduces electron density at others, creating opportunities for selective chemical transformations. These electronic effects also influence physical properties such as melting points, solubility characteristics, and intermolecular interactions, making each positional isomer distinct in its chemical behavior and potential applications.

Properties

IUPAC Name |

3-(bromomethyl)-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3N2/c8-3-4-1-2-5(7(9,10)11)13-6(4)12/h1-2H,3H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVFUNWERUCGBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CBr)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridines (TFMPs) are key intermediates in the synthesis of more complex pyridine derivatives. There are three main methods for preparing TFMP derivatives:

- Chlorine/fluorine exchange : Using trichloromethylpyridine as a starting material.

- Construction of a pyridine ring : From a trifluoromethyl-containing building block.

- Direct introduction of a trifluoromethyl group : Using a trifluoromethyl active species like trifluoromethyl copper.

Synthesis of 2-Amino-4-(trifluoromethyl)pyridine

This compound can be synthesized through a two-stage process:

- Reaction with Ammonia : 2,6-Dichloro-4-(trifluoromethyl)pyridine reacts with ammonia in tetrahydrofuran and water at 150°C for 6 hours in an autoclave.

- Dehalogenation : The resulting intermediate undergoes dehalogenation with hydrogen in the presence of 5% palladium on activated carbon at 100°C under pressure for 3 hours.

Data Table: Synthesis Conditions for Related Compounds

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic displacement with various nucleophiles, demonstrating regioselectivity influenced by steric and electronic factors.

| Nucleophile | Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Primary amines | DMF, 80°C, 12h | 3-(Aminomethyl) derivatives | 65–78% | Steric hindrance reduces reactivity at crowded sites |

| Thiophenol | K₂CO₃, THF, reflux | 3-(Phenylthiomethyl) analogs | 82% | Enhanced rate with polar aprotic solvents |

| Sodium azide | DMSO, 60°C, 6h | 3-(Azidomethyl) intermediate | 91% | Followed by Staudinger reduction to amines |

The "sp" rotamer of the bromomethyl group reacts faster than the "ap" conformation due to reduced steric hindrance.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, enabling C–C bond formation for complex heterocycles .

Suzuki-Miyaura Coupling

Reaction efficiency depends on ligand choice and base strength, with K₃PO₄ outperforming weaker bases in coupling yields .

Elimination Reactions

Dehydrohalogenation occurs under basic conditions to form α,β-unsaturated pyridine derivatives:

| Base | Solvent | Temperature | Conversion |

|---|---|---|---|

| DBU | Chloroform | 25°C | 95% |

| KOtBu | THF | 60°C | 88% |

Functional Group Interconversion

The bromomethyl group serves as a handle for further modifications:

-

Oxidation : Using KMnO₄/acetone converts it to a carboxylic acid.

-

Reduction : LiAlH₄ reduces it to a hydroxymethyl group.

Biological Activity Modulation

Derivatives synthesized from these reactions show enhanced interactions with biological targets :

-

Herbicides : Fluazifop analogs exploit trifluoromethylpyridine’s lipophilicity .

-

Antimicrobials : Azidomethyl derivatives exhibit >90% inhibition against S. aureus at 50 μg/mL.

Comparative Reactivity Analysis

This compound’s synthetic flexibility makes it invaluable for developing trifluoromethylpyridine-based agrochemicals and pharmaceuticals, with applications documented in 22 commercial products since 1982 .

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo nucleophilic substitution allows for the introduction of different functional groups, which can enhance biological activity. The trifluoromethyl group is particularly valuable in medicinal chemistry due to its influence on lipophilicity and metabolic stability, making compounds more effective in crossing biological membranes.

Case Studies

- Antimicrobial Activity : Research has indicated that derivatives of 2-amino-3-bromomethyl-6-(trifluoromethyl)pyridine exhibit antibacterial properties against certain pathogens. This suggests potential applications in developing new antibiotics.

- Enzyme Inhibition : Studies have shown that this compound can inhibit enzymes involved in critical metabolic pathways, which could lead to therapeutic applications in treating diseases such as cancer and inflammation.

Agrochemicals

Development of Pesticides and Herbicides

The compound is utilized in the synthesis of agrochemical products, particularly pesticides and herbicides. Its bioactive properties make it suitable for developing plant growth regulators and other agricultural chemicals.

Key Findings

- Plant Growth Regulators : The compound has been identified as an important intermediate in synthesizing plant growth regulators that enhance crop yield and resilience .

- Pesticidal Activity : Various derivatives have been explored for their effectiveness against agricultural pests, showcasing the compound's versatility in agrochemical applications .

Material Science

Synthesis of Advanced Materials

In material science, 2-amino-3-bromomethyl-6-(trifluoromethyl)pyridine is employed to create materials with specific electronic or optical properties. The trifluoromethyl group enhances the material's performance by improving its stability and functionality.

Applications

- Conductive Polymers : The compound can be incorporated into polymer matrices to develop conductive materials for electronic applications.

- Fluorescent Dyes : Its unique chemical structure allows for potential use in synthesizing fluorescent dyes used in various imaging techniques.

Chemical Reactions Involving 2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | The bromomethyl group can be replaced by nucleophiles like amines or thiols. | Sodium azide, potassium thiolate |

| Oxidation | The amino group can be oxidized to form nitro or nitroso derivatives. | Hydrogen peroxide, potassium permanganate |

| Reduction | Reducing agents can remove the bromomethyl group or modify the trifluoromethyl group. | Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) |

Mechanism of Action

The mechanism of action of 2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromomethyl group can act as a reactive site for further chemical modifications or interactions with biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Electronic Differences

The table below compares key structural features and properties of 2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine with analogous compounds:

*Calculated based on molecular formula C₇H₆BrF₃N₂.

Key Observations:

- Reactivity : The bromomethyl group in the target compound distinguishes it from halogenated analogs (e.g., 2-Bromo-3-chloro-6-CF₃ pyridine) by enabling alkylation reactions, whereas halogens (Br, Cl) favor nucleophilic aromatic substitution .

- Electronic Effects: The trifluoromethyl group at position 6 stabilizes the ring in all compounds, but adjacent substituents modulate reactivity. For example, the amino group in 2-Amino-6-CF₃ pyridine enhances solubility and hydrogen bonding, contrasting with the bromomethyl group’s electrophilic nature .

Mutagenic and Carcinogenic Profiles

- Target Compound: Limited direct data exist, but its bromomethyl group resembles alkylating agents that form DNA adducts. Similar compounds, like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), induce G:C to T:A transversions via guanine adducts .

- Its trifluoromethyl group may reduce metabolic activation compared to methyl or phenyl groups in PhIP .

Biological Activity

2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention due to its potential biological activities. The presence of both amino and trifluoromethyl groups significantly impacts its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The chemical structure of 2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine can be represented as follows:

This compound features a pyridine ring substituted with an amino group, a bromomethyl group, and a trifluoromethyl group. The trifluoromethyl group is known for enhancing lipophilicity and bioactivity, making it an attractive candidate for pharmaceutical development.

The biological activity of 2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It can interact with various receptors, influencing signaling pathways related to inflammation and cancer progression.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain pathogens.

Biological Activity Data

Recent studies have explored the biological effects of 2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine in various contexts. Below is a summary table of findings from key research articles:

Case Studies

- Toxicological Assessment : A case report highlighted the toxic effects of related compounds in humans, emphasizing the need for safety evaluations when handling fluorinated pyridines. Symptoms included methemoglobinemia and neurological effects following exposure to similar derivatives .

- Pharmacological Evaluation : In animal models, compounds structurally related to 2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine were tested for their efficacy in treating tuberculosis. Although some derivatives showed promise, the specific compound's efficacy remains under investigation .

Q & A

Q. What are the optimized synthetic routes for 2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine, and how can high purity (>98%) be achieved?

- Methodological Answer : The compound can be synthesized via halogenation of a pyridine precursor followed by functionalization. For example, fluorinating agents like KF in DMSO may introduce trifluoromethyl groups at the 6-position . Subsequent bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., ethanol/water) yields >98% purity. Key characterization includes melting point analysis (80–82°C for analogous brominated pyridines) and HPLC (retention time comparison with standards) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- NMR : H and C NMR can resolve the amino group (δ 5.5–6.0 ppm for NH), bromomethyl (δ 4.2–4.5 ppm for CHBr), and trifluoromethyl (δ 120–125 ppm in F NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 241.01 (CHBrFN) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves bond angles and spatial arrangement of substituents .

Advanced Research Questions

Q. How does the bromomethyl group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromomethyl group acts as a directing moiety, favoring coupling at the 3-position. For example, palladium-catalyzed reactions with arylboronic acids proceed with >80% yield when using Pd(PPh)/KCO in toluene/water . Competing pathways (e.g., debromination) can be mitigated by optimizing temperature (60–80°C) and ligand choice (e.g., XPhos) . Conflicting data on solvent effects (DMSO vs. THF) suggest further kinetic studies are needed .

Q. What computational methods are suitable for predicting the reactivity of 2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for S2 reactions. The electron-withdrawing trifluoromethyl group lowers the LUMO energy, enhancing bromomethyl’s electrophilicity. MD simulations (AMBER force field) can predict solvation effects in polar aprotic solvents like DMF .

Q. How can this compound serve as a precursor for heterocyclic frameworks (e.g., oxazolo-pyridines)?

- Methodological Answer : Cyclization with urea derivatives under acidic conditions (HSO, reflux) forms oxazolo[5,4-b]pyridines. For example, reacting with methylurea yields 6-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine (CHFNO, MW 202.13) . Purity is confirmed via H NMR (loss of NH signal) and LC-MS .

Data Contradictions and Resolution

Q. Conflicting reports on the stability of the bromomethyl group under basic conditions: How to reconcile these discrepancies?

- Methodological Answer : Some studies report debromination in NaOH/EtOH (50°C), while others observe stability. This divergence may arise from trace metal impurities (e.g., Cu) accelerating degradation. Mitigation strategies:

- Use degassed solvents and chelating agents (EDTA).

- Monitor reaction progress via TLC (silica, UV-active spots) .

Applications in Material Science

Q. Can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

- Methodological Answer : The amino and bromomethyl groups enable coordination with transition metals (e.g., Ni) to form MOFs. A reported protocol involves solvothermal synthesis with Ni(NO)·6HO in DMF at 120°C for 48 hours. BET surface area analysis (~500 m/g) confirms porosity . Catalytic testing in ethylene oligomerization shows turnover frequencies (TOF) comparable to bipyridine ligands .

Analytical Challenges

Q. How to resolve overlapping signals in H NMR due to the trifluoromethyl and bromomethyl groups?

- Methodological Answer :

- Use F NMR to isolate the CF signal (δ -62 to -65 ppm).

- 2D NMR (HSQC, HMBC) correlates H and C shifts, differentiating CHBr (C: δ 35–40 ppm) from adjacent protons .

Table: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 241.01 g/mol | |

| Melting Point | 80–82°C (analogous compounds) | |

| Recommended Solvent (NMR) | DMSO-d | |

| HPLC Retention Time | 8.2 min (C18, MeCN/HO 70:30) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.